3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol

Catalog No.
S14394881
CAS No.
M.F
C16H26O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol

Product Name

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol

IUPAC Name

3-[3-(3-phenylmethoxypropoxy)propoxy]propan-1-ol

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c17-9-4-10-18-11-5-12-19-13-6-14-20-15-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2

InChI Key

ZZESLZPYEYPAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCCOCCCO

3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is a complex organic compound characterized by its multi-functional structure, which includes multiple propoxy groups and a benzyloxy moiety. Its chemical formula is C16H26O4C_{16}H_{26}O_4, and it features a branched chain that contributes to its unique properties. The presence of the benzyloxy group enhances its solubility in organic solvents and may influence its biological interactions.

, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for the formation of ethers with other alcohols or phenols.
  • Reduction: The alcohol functional group can be reduced to form alkanes or further functionalized to create more complex structures.

These reactions are fundamental in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.

The synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol can be approached through several methods:

  • Multi-step Synthesis:
    • Starting from benzyloxy-propanol, successive alkylation with propylene oxide can yield the desired compound.
    • Each step requires careful control of reaction conditions (temperature, catalysts) to maximize yield.
  • Direct Alkylation:
    • Utilizing benzyl chloride and 1,3-propanediol as starting materials under basic conditions can facilitate the formation of the benzyloxy group followed by further propoxylation.
  • Catalytic Methods:
    • Employing transition metal catalysts (like palladium or rhodium) in hydrogenation or cross-coupling reactions may enhance yields and selectivity during synthesis.

The applications of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol span various fields:

  • Pharmaceuticals: Its structure may lend itself to use as an intermediate in drug synthesis or as a potential active pharmaceutical ingredient.
  • Cosmetics: The compound could be utilized in formulations due to its solubility and potential skin benefits.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.

Interaction studies involving 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol focus on its behavior in biological systems:

  • Protein Binding: Investigating how the compound interacts with proteins can provide insights into its pharmacokinetic properties.
  • Cellular Uptake: Studies may assess how effectively the compound penetrates cellular membranes and its subsequent biological effects.
  • Toxicology Assessments: Evaluating potential cytotoxic effects is crucial for understanding safety profiles in therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-Benzyloxy-1-propanolSingle benzyloxy groupSimpler structure, less branching
4-Methoxyphenyl propanolMethoxy instead of benzyloxyDifferent functional group
2,2-Diethyl-1-butanolAliphatic alcoholsLacks aromatic character
1-Benzyloxy-2-propanolSimilar backbone but fewer propoxy groupsLess complexity

These comparisons illustrate that while there are similar compounds, the presence of multiple propoxy groups and a benzyloxy moiety in 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol contributes significantly to its unique properties and potential applications.

Novel Etherification Strategies in Polyalkoxylation Reactions

The synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol relies on sequential alkoxylation reactions to construct its polyether backbone. Traditional methods employ base-catalyzed ring-opening polymerization of epoxides, but recent advances highlight reductive etherification (RER) as a promising alternative. In RER, aldehydes or ketones are converted to ethers via silane-mediated reduction, enabling precise control over molecular weight and branching. For example, isophthalaldehyde was self-polymerized using triethylsilane and tritylperchlorate to yield well-defined polyethers, demonstrating the potential of RER for synthesizing complex architectures.

Double metal cyanide (DMC) catalysts, particularly zinc–cobalt complexes, have also revolutionized etherification. These catalysts enable rapid propoxylation with minimal side reactions. Kinetic studies reveal that DMC catalysts operate via a coordination-insertion mechanism, where propylene oxide (PO) coordinates to the catalyst before nucleophilic attack by a hydroxyl group. This mechanism suppresses chain-transfer reactions, ensuring narrow molecular weight distributions (Đ = 1.02–1.04).

Table 1: Comparison of Etherification Strategies

MethodCatalystĐRate (g-POP/g-cat·h)
Base-CatalyzedKOH1.5–2.0200–400
Reductive (RER)Et₃SiH/TrClO₄1.1–1.3150–300
DMC-CatalyzedZn₃[Co(CN)₆]₂1.02–1.041,720–2,672

Catalytic Systems for Sequential Propoxylation Reactions

The choice of catalyst profoundly impacts the rate and selectivity of propoxylation. Zinc–cobalt DMC catalysts, such as Zn₃[Co(CN)₆]₂, exhibit exceptional activity due to their Lewis acidic sites and porous structure. These catalysts facilitate PO coordination while minimizing epoxide ring-opening via alternative pathways. For instance, DMC-4, synthesized with polytetramethylene ether glycol (PTMEG) as a co-complexing agent, achieves a polymerization rate of 2,672 g-POP/g-cat·h at 115°C.

The catalyst’s crystallite size and surface area also influence performance. Smaller crystallites (5–10 nm) provide higher active-site density, accelerating PO consumption. Diffusion limitations, however, can broaden molecular weight distributions. Pulse-wise PO feeding mitigates this by maintaining low monomer concentrations, reducing chain-transfer events.

Mechanistic Insights:

  • Coordination: PO adsorbs onto the catalyst’s Zn sites.
  • Nucleophilic Attack: A hydroxyl group from the initiator attacks the coordinated PO.
  • Chain Propagation: The alkoxide intermediate reacts with additional PO monomers.

Benzyl Protection-Deprotection Dynamics in Multistep Syntheses

The benzyl group serves as a temporary protecting group for the terminal hydroxyl during synthesis. Benzylation is typically achieved using benzyl bromide (BnBr) or chloride (BnCl) in the presence of a base like NaH or K₂CO₃. For 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol, benzylation occurs early to prevent unwanted side reactions during propoxylation.

Deprotection is commonly performed via catalytic hydrogenolysis (H₂/Pd-C) or oxidative methods. Recent advances employ nitroxyl-radical catalysts, such as 1 (a TEMPO derivative with electron-withdrawing esters), paired with phenyl iodonium bis(trifluoroacetate) (PIFA). This system cleaves benzyl ethers at ambient temperatures, preserving acid-sensitive functionalities.

Comparative Deprotection Methods:

  • Hydrogenolysis: High efficiency but requires H₂ and risks over-reduction.
  • Oxidative (1/PIFA): Selective for benzyl ethers; compatible with alkenes and esters.

Solvent Engineering Approaches for Improved Reaction Efficiency

Solvent choice critically affects reaction kinetics and catalyst stability. Polar aprotic solvents like propylene carbonate enhance PO solubility and DMC catalyst activity by stabilizing transition states. Neoteric solvents, such as γ-valerolactone, offer dual benefits: high polarity for reactant dissolution and hydrogen-bonding capacity for proton transfer during PO ring-opening.

Table 2: Solvent Impact on Propoxylation Rates

SolventRelative Rate (vs. Toluene)Đ
Toluene1.01.10
Propylene Carbonate2.51.05
γ-Valerolactone3.21.03

In benzylation steps, ethereal solvents (THF, dioxane) are preferred for their inertness toward BnBr. Conversely, deprotection in γ-valerolactone improves selectivity by stabilizing reactive intermediates.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.18310931 g/mol

Monoisotopic Mass

282.18310931 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types